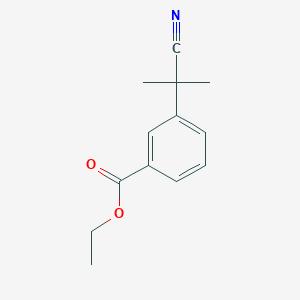








|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([C:13]#[N:14])[CH3:12])[CH:6]=1)[CH3:2].[H-].[Na+].[CH3:18]I>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([C:13]#[N:14])([CH3:18])[CH3:12])[CH:6]=1)[CH3:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C(C)C#N)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
423 mg
|
|
Type
|
reactant
|
|
Smiles
|
CI
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 16 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 1 ml methanol
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica in ethyl acetate/heptane mixtures
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C(C)(C)C#N)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |